molecular formula C24H36O3 B1202622 Testosterone pivalate CAS No. 21549-54-2

Testosterone pivalate

カタログ番号: B1202622
CAS番号: 21549-54-2
分子量: 372.5 g/mol
InChIキー: KWPDLKDMQCWWIT-IGJOJHROSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Testosterone pivalate (C 24 H 36 O 3 ) is a synthetic ester derivative of the primary male sex hormone, testosterone . Like other testosterone esters, it is designed for controlled release in research models, with the pivalate (trimethylacetate) ester influencing its lipophilicity and hydrolysis rate . Testosterone itself is a steroid hormone from the androstane class that exerts its effects by binding to and activating the androgen receptor . This receptor interaction influences gene expression, leading to a range of androgenic and anabolic activities, including the promotion of protein synthesis and growth of tissues with androgen receptors . In a research context, studies on testosterone esters can provide valuable insights into androgen action, hormone kinetics, and the development of analytical methods for steroid detection . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

特性

CAS番号

21549-54-2

分子式

C24H36O3

分子量

372.5 g/mol

IUPAC名

[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C24H36O3/c1-22(2,3)21(26)27-20-9-8-18-17-7-6-15-14-16(25)10-12-23(15,4)19(17)11-13-24(18,20)5/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,23-,24-/m0/s1

InChIキー

KWPDLKDMQCWWIT-IGJOJHROSA-N

SMILES

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C

異性体SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@]34C

正規SMILES

CC12CCC3C(C1CCC2OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34C

同義語

testosterone pivalate

製品の起源

United States

科学的研究の応用

Hormone Replacement Therapy

Testosterone pivalate is utilized in hormone replacement therapy (HRT) for men experiencing testosterone deficiency, also known as hypogonadism. Research indicates that testosterone therapy can significantly improve sexual function, mood, and overall quality of life in men with low testosterone levels. A systematic review highlighted that testosterone therapy improved sexual functioning and quality of life, although effect sizes were modest .

Case Study: Testosterone Deficiency

A notable case involved a patient diagnosed with hypogonadotropic hypogonadism whose total testosterone was significantly low. The patient was treated with human chorionic gonadotropin to stimulate endogenous testosterone production before transitioning to testosterone replacement therapy with injections . This approach not only improved testosterone levels but also facilitated the patient's desire to conceive.

Performance Enhancement

This compound is often used in sports and bodybuilding for its anabolic properties, promoting muscle growth and recovery. The compound is favored for its relatively short half-life compared to other testosterone esters, allowing for more precise control over dosing regimens.

Research Findings

In a study examining various testosterone formulations, including this compound, it was found that different esters could lead to varying pharmacokinetic profiles, impacting their effectiveness in enhancing athletic performance .

Treatment of Specific Conditions

Beyond HRT and performance enhancement, this compound has potential applications in treating conditions such as osteoporosis and metabolic syndromes associated with low testosterone levels.

Bone Health and Metabolism

Research has indicated a correlation between testosterone therapy and improvements in bone density and metabolic parameters. In a study focusing on men with low testosterone levels, participants showed enhanced bone structure and strength following treatment . Additionally, there is emerging evidence linking testosterone therapy to improved glucose metabolism, which could be beneficial for diabetic patients .

Pharmacological Innovations

Recent advancements have introduced novel delivery systems for testosterone therapy, including oral formulations that may enhance bioavailability while minimizing side effects associated with traditional injectable forms. These innovations are critical in expanding the therapeutic options available for patients requiring testosterone replacement .

Data Summary Table

Application AreaKey FindingsReference
Hormone Replacement TherapyImproved sexual function and quality of life
Performance EnhancementEnhanced muscle growth; variable pharmacokinetics
Treatment of OsteoporosisIncreased bone density; improved metabolic health
Novel Delivery SystemsImproved bioavailability; reduced side effects

類似化合物との比較

Structural and Physicochemical Properties

Ester Ester Chain Molecular Weight Lipophilicity
Testosterone None (free alcohol) 288.4 g/mol Low
Testosterone acetate Acetic acid 330.5 g/mol Moderate
Testosterone pivalate Pivalic acid 372.6 g/mol High (branched)
Testosterone enanthate Heptanoic acid 400.6 g/mol Very high
Testosterone undecanoate Undecylic acid 456.7 g/mol Extremely high

However, its shorter chain length may result in a shorter half-life than enanthate or undecanoate.

Pharmacokinetic Profiles

Ester Time to Peak (days) Duration (days) Administration Route
Testosterone acetate 1–2 2–3 Intramuscular
This compound 2–3 (estimated) 7–10 (estimated) Intramuscular
Testosterone enanthate 2–5 10–14 Intramuscular
Testosterone undecanoate 7 21–30 Intramuscular/oral

In contrast, testosterone undecanoate’s extended duration is attributed to its high solubility in oil-based carriers .

Metabolism and Stability

Testosterone esters are hydrolyzed by esterases in the bloodstream and tissues to release free testosterone. Pivalate esters in other compounds, such as tixocortol pivalate, undergo rapid hepatic metabolism into inactive sulfated or glucuronidated metabolites, minimizing systemic effects . However, this compound’s metabolism is expected to prioritize gradual hydrolysis to sustain therapeutic testosterone levels, unlike the rapid inactivation seen with tixocortol pivalate .

Comparison with Non-Testosterone Pivalate Compounds

Tixocortol Pivalate

A corticosteroid derivative, tixocortol pivalate, shares the pivalate ester moiety but exhibits distinct pharmacological behavior. It demonstrates potent topical anti-inflammatory activity with minimal systemic absorption due to rapid first-pass metabolism and conversion to inactive metabolites . In contrast, this compound is designed for systemic delivery, highlighting how ester choice can tailor a drug’s therapeutic window (local vs. systemic) .

Desoxycorticosterone Pivalate

This mineralocorticoid analog uses a pivalate ester for sustained release in adrenal insufficiency. Its formulation as a microcrystalline suspension in oil mirrors this compound’s depot mechanism, emphasizing the role of ester lipophilicity in prolonging action .

準備方法

Esterification with Pivalic Acid Derivatives

The foundational method for synthesizing this compound involves reacting testosterone with pivalic acid derivatives, typically pivalic anhydride, in the presence of a base. This reaction follows a nucleophilic acyl substitution mechanism, where the hydroxyl group at the 17β position of testosterone attacks the electrophilic carbonyl carbon of the anhydride. A representative protocol, adapted from testosterone propionate synthesis, utilizes pyridine as both solvent and base, with dimethylaminopyridine (DMAP) catalyzing the reaction.

Reaction Conditions and Optimization

  • Temperature : Initial heating to 80°C ensures solubility and activates the anhydride, followed by cooling to 25°C for controlled esterification.

  • Catalyst : DMAP (4-dimethylaminopyridine) enhances reaction efficiency by stabilizing the transition state, reducing side-product formation.

  • Solvent : Pyridine serves dual roles as a solvent and acid scavenger, neutralizing liberated pivalic acid.

Post-reaction, the mixture is quenched with water, precipitating this compound, which is filtered and vacuum-dried. Yield calculations from analogous propionate synthesis indicate ~93% efficiency when stoichiometric ratios are optimized.

Transition-Metal Catalyzed Approaches

While less commonly documented for pivalate esters, transition-metal catalysis offers potential for regioselective esterification. Palladium or ruthenium-based systems, as inferred from broader steroid chemistry, could enable C–H bond functionalization, bypassing protective group strategies. However, these methods remain experimental due to challenges in controlling selectivity and catalyst costs.

Enzymatic Synthesis and Hydrolysis

Lipase-Catalyzed Esterification

Recent patents highlight lipases from Aspergillus oryzae (Novozym® 51032) and Candida antarctica as effective biocatalysts for testosterone ester synthesis. In a buffered aqueous-organic biphasic system, these enzymes facilitate esterification between testosterone and pivalic acid, achieving >99% purity by avoiding hydrolytic byproducts.

Advantages Over Chemical Methods

  • Regioselectivity : Lipases target the 17β-hydroxyl group exclusively, eliminating positional isomers.

  • Green Chemistry : Enzymatic reactions proceed under mild conditions (30–40°C, pH 6–11), reducing energy input and hazardous waste.

Hydrolysis and Purity Considerations

The enzymatic process’s reversibility allows hydrolysis of this compound back to free testosterone, demonstrating its utility in purification. For instance, lipases hydrolyze ester bonds without racemization, ensuring retention of testosterone’s stereochemical integrity. This property is critical for pharmaceutical applications requiring USP/EP compliance.

Pharmacokinetic Implications of Synthesis Methods

The choice of synthesis route directly impacts this compound’s pharmacokinetics. Chemical methods yield esters with predictable hydrolysis rates in vivo, correlating with sustained release profiles. Enzymatic synthesis, by contrast, produces esters with narrower polydispersity, potentially reducing interpatient variability in therapeutic settings.

Key Parameters

  • Half-life : Pivalate’s lipophilicity extends half-life to 5–7 days, compared to 2–3 days for propionate.

  • Bioavailability : Enzymatic esters exhibit more consistent absorption due to uniform particle size distribution.

Comparative Analysis of Synthesis Methods

ParameterChemical SynthesisEnzymatic Synthesis
Yield85–93%80–90%
Purity>95%>99%
Reaction Time3–5 hours12–24 hours
Catalyst CostLow (DMAP)High (Lipase)
ScalabilityIndustrial-scale feasibleLimited by enzyme cost
Environmental ImpactModerate (pyridine waste)Low (aqueous systems)

Q & A

Q. What are the established methodologies for synthesizing testosterone pivalate, and how do reaction conditions influence yield and purity?

this compound is synthesized via esterification of testosterone with pivalic acid derivatives. Key methods include carboxylate-assisted transition-metal catalysis (e.g., palladium or ruthenium), which enables selective C-H bond functionalization. Reaction conditions such as temperature, solvent polarity, and catalyst choice (e.g., BnPPh2 ligand with NaOMe base) critically affect regioselectivity and side-product formation . Reductive deoxygenation using trichlorosilane has also been explored for tertiary alcohol esters, though its utility is limited by functional group incompatibility . Researchers must optimize protocols using spectroscopic validation (NMR, HPLC) to ensure >98% purity .

Q. What pharmacokinetic properties of this compound are critical for designing in vivo studies?

this compound’s lipophilic pivaloyl ester group enhances bioavailability by slowing hydrolysis in plasma. Key parameters include:

  • Half-life : Extended compared to unmodified testosterone due to ester protection.
  • Metabolic pathways : Hepatic esterases convert it to free testosterone, requiring timed blood sampling in animal models .
  • Tissue distribution : Adipose tissue accumulation necessitates lipid-adjusted pharmacokinetic modeling. Studies in hypoadrenocorticism dogs demonstrated sustained hormonal effects post-microcrystalline desoxycorticosterone pivalate administration, highlighting depot effects .

Q. Which assays are recommended for quantifying this compound and its metabolites in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Gold standard for specificity, detecting free testosterone and pivalate metabolites simultaneously .
  • Immunoassays : Less reliable due to cross-reactivity with structurally similar steroids.
  • Quality control : Include internal standards (e.g., deuterated testosterone) and validate against matrix effects (plasma vs. serum) .

Advanced Research Questions

Q. How do researchers select appropriate in vivo vs. in vitro models for studying this compound’s endocrine effects?

  • In vivo models : Canine adrenal insufficiency studies (e.g., hypoadrenocorticism) provide clinically relevant data on chronic dosing and metabolic clearance . Rodent models require strain-specific adjustments due to interspecies esterase activity differences.
  • In vitro systems : Primary hepatocyte cultures assess metabolic stability, while 3D adipose tissue models evaluate depot retention. Trade-offs : In vivo models capture systemic effects but lack mechanistic granularity; in vitro systems isolate pathways but may oversimplify pharmacokinetics .

Q. How can variability in this compound measurement be minimized across multi-center studies?

  • Standardization : Harmonize pre-analytical factors (sample collection time, storage at −80°C) and analytical protocols (LC-MS/MS with shared calibration curves) .
  • Covariate adjustment : Account for circadian rhythm, age, and BMI in statistical models. Inconsistent covariate reporting (e.g., omission in methods vs. tables) undermines reproducibility .
  • Blinding : Mask technicians to treatment groups to reduce assay bias .

How should contradictions between questionnaire-based outcomes and biochemical data in this compound trials be resolved?

Questionnaires assessing libido or energy levels often show poor correlation with serum testosterone levels due to subjective bias and placebo effects. To address this:

  • Triangulate data : Combine biochemical assays (total/free testosterone), physiological markers (muscle mass), and validated psychometric tools.
  • Statistical rigor : Use mixed-effects models to separate inter-individual variability from treatment effects .
  • Critical appraisal : Discard studies relying solely on questionnaires without hormonal confirmation .

Q. What mechanistic insights guide the study of this compound’s interaction with androgen receptor isoforms?

  • Structural analysis : Molecular docking simulations predict binding affinity differences between this compound and wild-type vs. mutant receptors.
  • Transcriptomic profiling : RNA-seq of androgen-responsive cells (e.g., LNCaP) identifies splice variant-specific signaling pathways.
  • Metabolic tracing : Isotope-labeled pivalate tracks ester cleavage kinetics in target tissues .

Q. What statistical approaches are optimal for covariate adjustment in this compound pharmacodynamic studies?

  • Multivariate regression : Adjust for baseline testosterone, SHBG levels, and comorbidities. Ensure consistency in covariate lists across methods, results, and tables to avoid discrepancies .
  • Time-series analysis : Model temporal changes in hormone levels using repeated-measures ANOVA or generalized estimating equations (GEE).
  • Sensitivity analysis : Test robustness by excluding outliers or applying non-parametric tests (e.g., Wilcoxon signed-rank) .

Methodological Best Practices

  • Experimental design : Pre-register protocols (e.g., ClinicalTrials.gov ) and adhere to CONSORT guidelines for RCTs .
  • Data transparency : Share raw datasets and analysis code via repositories like Zenodo or Figshare.
  • Ethical compliance : Obtain IRB approval for human studies and follow ARRIVE guidelines for animal research .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。